1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(2-Chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1 and a 5-methyl group at position 3. The carboxamide moiety is linked to a 2-cyanophenyl substituent. This structure places it within a broader class of triazole-based compounds, which are widely studied for their diverse pharmacological and material science applications due to their stability and tunable electronic properties.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-7-8-14(19)16(9-11)24-12(2)17(22-23-24)18(25)21-15-6-4-3-5-13(15)10-20/h3-9H,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNSQJBRLTJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H14ClN5O
- Molecular Weight : 341.76 g/mol
- IUPAC Name : 1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Structural Features
The presence of the triazole ring is significant as it contributes to the compound's biological activity. The chlorine and methyl substituents on the phenyl rings enhance lipophilicity and potentially influence receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines.
Case Studies and Experimental Findings
-
Cytotoxicity Assays :
- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values in the micromolar range, suggesting moderate to high cytotoxicity.
- In a study, the compound exhibited an IC50 of approximately 5 µM against MCF-7 cells, indicating its potential as an anticancer agent .
-
Mechanism of Action :
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells, suggesting that it activates apoptotic pathways .
- Molecular docking studies indicated strong interactions between the compound and key proteins involved in cell cycle regulation, further supporting its role in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole ring and substituents on the phenyl rings can significantly influence biological activity. For instance:
- Substituting different groups on the triazole ring can enhance potency.
- The presence of electron-withdrawing groups such as chlorine increases activity against certain cancer types .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-chloro-5-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-triazole | MCF-7 | 5 | Apoptosis induction |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
| Compound X (similar structure) | HeLa | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a triazole-carboxamide backbone with several derivatives documented in the evidence. Key structural variations among analogs include:
- Aromatic substituents: The 2-chloro-5-methylphenyl group in the target compound contrasts with substituents like 4-methoxyphenyl (), 3-phenylbenzo[c]isoxazol-5-yl (), and 4-bromophenyl (). Electron-withdrawing groups (e.g., cyano, chloro) enhance polarity and may influence binding interactions, whereas electron-donating groups (e.g., methoxy) increase solubility .
- Amide nitrogen substituents: The 2-cyanophenyl group distinguishes it from analogs with 4-ethoxyphenyl (), quinolin-2-yl (), or naphthalen-2-yl () groups.
Physical and Chemical Properties
- Melting points: Analogs with rigid aromatic systems (e.g., benzoisoxazole in ) exhibit higher melting points (>250°C), while simpler phenyl-substituted derivatives (e.g., ) melt at 133–183°C. The target compound’s 2-cyanophenyl group may elevate its melting point due to increased polarity .
- Spectroscopic data :
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
